3-Thiopheneacetic acid, 2-phenyl-
Description
The Significance of Thiophene (B33073) Ring Systems as Chemical Scaffolds
The thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone of heterocyclic chemistry and a privileged scaffold in organic synthesis. wikipedia.orgrroij.comnih.gov
Fundamental Contributions to Heterocyclic Chemistry
Thiophene's aromaticity, resulting from the delocalization of the sulfur atom's lone pair electrons into the π-system, confers upon it a stability akin to that of benzene (B151609). wikipedia.org This aromatic character dictates its reactivity, which is dominated by electrophilic substitution reactions. rroij.com The thiophene nucleus is a fundamental heterocyclic system that has been extensively studied, contributing significantly to the understanding of structure, bonding, and reactivity in heterocyclic chemistry. wikipedia.orgrroij.comslideshare.net Its ability to undergo a variety of chemical transformations makes it a versatile platform for the construction of more complex molecular architectures. mdpi.comnih.gov
Role as Architecturally Diverse Building Blocks in Organic Synthesis
The thiophene ring system serves as a crucial building block in the synthesis of numerous organic compounds, including pharmaceuticals, agrochemicals, and materials. wikipedia.orgrroij.com A key aspect of its utility is its role as a bioisostere for the benzene ring. wikipedia.orgslideshare.netyoutube.com This means that in many biologically active compounds, a benzene ring can be replaced by a thiophene ring without a significant loss of activity, a strategy often employed in drug design to modulate physicochemical properties and improve therapeutic profiles. wikipedia.orgnih.gov The versatility of the thiophene nucleus allows for the creation of a wide range of derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govdntb.gov.uaconsensus.app Furthermore, thiophene derivatives are integral components in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov
Structural Classification and Nomenclature of Thiopheneacetic Acid Derivatives
Thiopheneacetic acid derivatives are classified based on the substitution pattern on the thiophene ring. The nomenclature specifies the position of the acetic acid group and any other substituents.
Positional Isomerism of Thiopheneacetic Acid Scaffolds (e.g., 2-Thiopheneacetic Acid vs. 3-Thiopheneacetic Acid)
Positional isomerism is a key feature of thiopheneacetic acids, with the acetic acid group most commonly attached at the 2- or 3-position of the thiophene ring. wikipedia.orgwikipedia.org This difference in substitution site leads to distinct chemical and physical properties.
2-Thiopheneacetic acid has the acetic acid moiety at the carbon atom adjacent to the sulfur atom. wikipedia.orgnih.govnist.gov It is a well-studied compound used as a precursor in the synthesis of antibiotics like cephaloridine (B1668813) and cephalothin. wikipedia.orgchempap.org
3-Thiopheneacetic acid features the acetic acid group at the carbon atom beta to the sulfur atom. wikipedia.orgnih.gov This isomer has garnered attention as a precursor for functionalized polythiophene derivatives. wikipedia.org
The table below summarizes some key properties of these two primary isomers.
| Property | 2-Thiopheneacetic Acid | 3-Thiopheneacetic Acid |
| Chemical Formula | C₆H₆O₂S | C₆H₆O₂S |
| Molar Mass | 142.18 g/mol | 142.18 g/mol |
| CAS Number | 1918-77-0 nist.govsigmaaldrich.com | 6964-21-2 wikipedia.orgsigmaaldrich.com |
| Melting Point | 63-64 °C sigmaaldrich.com | 73-76 °C sigmaaldrich.comsigmaaldrich.com |
| IUPAC Name | 2-thiophen-2-ylacetic acid nih.gov | 2-thiophen-3-ylacetic acid nih.gov |
This table provides a comparative overview of the fundamental properties of 2-Thiopheneacetic acid and 3-Thiopheneacetic acid.
Elucidating the Structural Uniqueness of 3-Thiopheneacetic Acid, 2-Phenyl-
The compound of interest, 3-Thiopheneacetic acid, 2-phenyl- , presents a unique structural arrangement. In this molecule, the acetic acid group is at the 3-position of the thiophene ring, and a phenyl group is substituted at the 2-position. This specific substitution pattern distinguishes it from the more common thiopheneacetic acid isomers and from phenylacetic acid itself. wikipedia.org
The presence of the phenyl group at the 2-position introduces significant steric and electronic effects. It influences the conformation of the molecule and the reactivity of both the thiophene ring and the acetic acid side chain. The interaction between the phenyl and thiophene rings can lead to unique photophysical properties and biological activities, making it a target of interest in medicinal chemistry and materials science. While specific research on "3-Thiopheneacetic acid, 2-phenyl-" is not extensively detailed in the provided search results, its structure can be inferred from related compounds like 2-(2-(thiophen-3-yl)phenyl)acetic acid, which has a different substitution pattern but highlights the synthesis of phenyl-substituted thiopheneacetic acids. sigmaaldrich.com The synthesis of such derivatives often involves cross-coupling reactions to form the carbon-carbon bond between the thiophene and phenyl rings. mdpi.comnih.gov
Structure
3D Structure
Properties
CAS No. |
62404-09-5 |
|---|---|
Molecular Formula |
C12H10O2S |
Molecular Weight |
218.27 g/mol |
IUPAC Name |
2-(2-phenylthiophen-3-yl)acetic acid |
InChI |
InChI=1S/C12H10O2S/c13-11(14)8-10-6-7-15-12(10)9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14) |
InChI Key |
DPRPHVXSOLDTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=CS2)CC(=O)O |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 3 Thiopheneacetic Acid, 2 Phenyl
Strategic Approaches to the Core Thiophene-Acetic Acid Moiety
The initial and crucial phase in the synthesis of the target compound is the construction of the 3-thiopheneacetic acid scaffold. sigmaaldrich.comwikipedia.org This involves the introduction of an acetic acid group at the C-3 position of the thiophene (B33073) ring. Various synthetic strategies have been developed to achieve this, each with its own advantages and limitations.
Direct Functionalization of Thiophene Rings at the 3-Position
Direct functionalization of the thiophene ring at the 3-position presents a more formidable challenge compared to the more acidic α-positions (C2 and C5). nih.gov However, several methods have been developed to achieve regioselective C-H functionalization at the β-position.
One notable approach involves the use of specialized palladium catalysts. For instance, a PdCl2/P[OCH(CF3)2]3 catalytic system has been reported to achieve selective β-arylation of thiophenes with iodoarenes. nih.gov While this method focuses on arylation, the principles can be adapted for the introduction of other functional groups.
Another strategy involves the use of directing groups. These groups, temporarily attached to the thiophene ring, can guide the metalation and subsequent functionalization to the desired 3-position. While effective, this adds extra steps for the introduction and removal of the directing group. mdpi.com
The Vilsmeier-Haack reaction, typically used for formylation, can also be influenced to favor the 3-position under specific conditions with sterically bulky Vilsmeier reagents. researchgate.net Subsequent manipulation of the introduced formyl group could then lead to the acetic acid moiety.
Homologation Reactions of 3-Thiophenecarboxylic Acid
A more traditional and often reliable method involves the homologation of readily available 3-thiophenecarboxylic acid. nih.govsigmaaldrich.comscbt.com This multi-step process extends the carbon chain of the carboxylic acid by one methylene (B1212753) group.
A common homologation sequence is the Arndt-Eistert synthesis. This involves:
Conversion of 3-thiophenecarboxylic acid to its acid chloride.
Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.
Wolff rearrangement of the diazoketone, typically catalyzed by silver oxide or light, in the presence of a nucleophile like water to yield 3-thiopheneacetic acid.
While effective, the use of diazomethane, a toxic and explosive reagent, necessitates careful handling and specialized equipment.
Oxidative Routes to 3-Thiopheneacetic Acid
Oxidative methods provide an alternative pathway to 3-thiopheneacetic acid. One such method involves the oxidation of 3-thiophene ethanol (B145695). google.com This reaction directly converts the alcohol functionality to a carboxylic acid. Another approach is the electrochemical oxidation of 3-thiopheneacetic acid in dry acetonitrile (B52724), which leads to the formation of a conducting polymer, poly(3-thiopheneacetic acid). sigmaaldrich.comresearchgate.net This polymerization highlights the reactivity of the thiophene ring under oxidative conditions.
Regioselective Phenylation at the 2-Position of the Thiophene Ring
With the 3-thiopheneacetic acid core established, the next critical step is the regioselective introduction of a phenyl group at the 2-position. The inherent reactivity of the α-positions of the thiophene ring makes this a more straightforward transformation compared to β-functionalization. derpharmachemica.com
Advanced Cross-Coupling Reactions (e.g., Palladium-Catalyzed Methods, C-H Arylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are widely used for the arylation of heterocycles.
Direct C-H Arylation: This modern and efficient approach avoids the need for pre-functionalization of the thiophene substrate. nih.govorganic-chemistry.orgacs.org Palladium catalysts, often in combination with specific ligands and bases, can activate the C-H bond at the 2-position of the thiophene ring and couple it with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene). thieme-connect.comrsc.org For instance, palladium NNC-pincer complexes have shown high efficiency in catalyzing the direct arylation of thiophenes with aryl bromides at very low catalyst loadings. thieme-connect.comepa.gov Similarly, ligand-less Pd(OAc)2 has been demonstrated to be an effective catalyst for the 5-arylation of thiophene derivatives. rsc.org
Suzuki Coupling: This reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halogenated thiophene derivative (e.g., 2-bromo-3-thiopheneacetic acid ester) in the presence of a palladium catalyst and a base.
Stille Coupling: This method utilizes an organotin reagent (e.g., phenyltributylstannane) as the coupling partner with a halogenated thiophene.
Hiyama Coupling: This involves the coupling of an organosilane with a halide, which can be an efficient method for creating unsymmetrical 2,5-disubstituted thiophenes when combined with C-H arylation. thieme-connect.com
The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and regioselectivity in these cross-coupling reactions. Below is a table summarizing various palladium-catalyzed C-H arylation methods for thiophenes.
| Catalyst System | Arylating Agent | Position | Key Features |
| Pd(OAc)2 / P(Cy)3·HBF4 / PivOH / K2CO3 | Aryl Bromides | C2/C5 | Allows for direct arylation of the thiophene ring. mdpi.com |
| PdCl2 / P[OCH(CF3)2]3 | Iodoarenes | C3 | Enables selective β-arylation. nih.gov |
| Palladium NNC-Pincer Complex / K2CO3 / PivOH | Aryl Bromides | C2/C5 | Highly efficient with very low catalyst loadings. thieme-connect.com |
| Pd(OAc)2 (ligand-less) | Aryl Halides | C5 | Effective at low palladium concentrations. rsc.org |
Directed Ortho-Metallation Strategies for Aryl Introduction
Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho-position. wikipedia.orguwindsor.ca
For thiophene derivatives, a suitable DMG at the 3-position, such as an amide or a protected alcohol, can direct lithiation specifically to the 2-position. The resulting 2-lithiated thiophene intermediate can then be quenched with an electrophilic phenyl source, such as a phenyl halide in the presence of a transition metal catalyst (Negishi-type coupling) or by transmetalation to a different metal (e.g., zinc, boron, or tin) followed by a palladium-catalyzed cross-coupling reaction.
Integrated Multi-Step Synthesis Design for Complex Thiopheneacetic Acid Architectures
The construction of complex molecules based on the 2-phenyl-3-thiopheneacetic acid framework requires a strategic, multi-step approach. The design process often involves retrosynthetic analysis, where the target molecule is conceptually broken down into simpler, commercially available precursors. This strategy allows for the logical planning of a synthetic route, ensuring high yields and stereochemical control where necessary.
A multi-step synthesis for a complex thiopheneacetic acid derivative typically begins with the construction of the core aromatic structure. mdpi.com For instance, a substituted phenyl ring might be introduced onto a thiophene precursor using transition-metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. mdpi.comresearchgate.net Following the assembly of the core 2-phenylthiophene (B1362552) skeleton, subsequent steps focus on introducing the acetic acid moiety. This can be achieved through various methods, such as the Willgerodt-Kindler reaction on an acetyl-substituted precursor or by introducing a two-carbon chain via cyanation followed by hydrolysis. mdpi.com
For example, the synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid, while based on a phenylacetic acid core, provides a relevant model for complex architectural design. mdpi.comresearchgate.net The synthesis starts with a highly substituted aniline, which is converted to a dibromo-toluene derivative. This intermediate then undergoes a Suzuki coupling with phenylboronic acid to construct the multi-aromatic system. Finally, the methyl group is brominated and converted to a nitrile, which is then hydrolyzed to yield the desired acetic acid side chain. mdpi.com This systematic approach of building the core followed by functional group manipulation is directly applicable to designing complex derivatives of 2-phenyl-3-thiopheneacetic acid.
Derivatization and Functionalization of 3-Thiopheneacetic Acid, 2-Phenyl-
The carboxylic acid group of 2-phenyl-3-thiopheneacetic acid is a prime site for a wide array of chemical transformations, allowing for the synthesis of diverse derivatives with potentially new applications.
Esterification is a fundamental derivatization of 2-phenyl-3-thiopheneacetic acid, converting the carboxylic acid into an ester. The Fischer esterification is a common method, involving the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-driven reaction, often using the alcohol as the solvent to drive the reaction towards the ester product. masterorganicchemistry.com For instance, reacting 2-phenyl-3-thiopheneacetic acid with methanol (B129727) or ethanol under acidic conditions would yield methyl 2-phenyl-3-thiopheneacetate or ethyl 2-phenyl-3-thiopheneacetate, respectively.
Alternative methods can be employed, especially for sterically hindered alcohols. These involve activating the carboxylic acid first, for example, by converting it into an acyl chloride, which then readily reacts with the alcohol. Another approach uses coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base such as 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net These methods allow for the synthesis of a wide variety of esters, including those derived from complex or sensitive alcohols.
| Alcohol Reactant | Ester Product | Typical Method | Reference |
|---|---|---|---|
| Methanol | Methyl 2-phenyl-3-thiopheneacetate | Fischer Esterification (Acid Catalyst) | masterorganicchemistry.comwipo.int |
| Ethanol | Ethyl 2-phenyl-3-thiopheneacetate | Fischer Esterification (Acid Catalyst) | masterorganicchemistry.com |
| Iso-butyl alcohol | Iso-butyl 2-phenyl-3-thiopheneacetate | Acyl Chloride or Coupling Agent | ambeed.com |
| tert-Butyl alcohol | tert-Butyl 2-phenyl-3-thiopheneacetate | EDC/DMAP Coupling | researchgate.net |
Amide synthesis represents another crucial functionalization pathway for 2-phenyl-3-thiopheneacetic acid. Amides are typically more stable than their corresponding esters and are prevalent in biologically active molecules. The most common synthetic route involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive species, typically an acyl chloride, by reacting it with thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.netdergipark.org.tr
In the second step, the isolated acyl chloride is reacted with a primary or secondary amine in a process called aminolysis to form the amide bond. dergipark.org.trdergipark.org.tr This method is highly effective for synthesizing a wide range of amides, including those incorporating heterocyclic amines. For example, reacting 2-phenyl-3-thiopheneacetyl chloride with amines like 2-aminothiazole (B372263) or 2-aminopyridine (B139424) would yield the corresponding N-heterocyclic amides. researchgate.net The use of a slight excess of the amine or a non-nucleophilic base is often required to neutralize the HCl generated during the reaction.
| Amine Reactant | Amide Product | Synthetic Approach | Reference |
|---|---|---|---|
| Ammonia | 2-phenyl-3-thiopheneacetamide | Acyl chloride + NH₃ | mdpi.com |
| Aniline | N-phenyl-2-(2-phenyl-3-thienyl)acetamide | Acyl chloride + Aniline | sphinxsai.com |
| 2-Aminothiazole | N-(thiazol-2-yl)-2-(2-phenyl-3-thienyl)acetamide | Acyl chloride + 2-Aminothiazole | researchgate.netdergipark.org.tr |
| Morpholine | 1-(morpholino)-2-(2-phenyl-3-thienyl)ethan-1-one | Acyl chloride + Morpholine | sphinxsai.com |
The synthesis of N-acyl thiourea (B124793) derivatives from 2-phenyl-3-thiopheneacetic acid provides access to compounds with a unique functional group known for diverse biological activities. nih.gov This transformation is a multi-step process that begins similarly to amidation, with the conversion of the carboxylic acid to its corresponding acyl chloride using a reagent like thionyl chloride.
The key step involves the reaction of the acyl chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. This reaction generates a reactive acyl isothiocyanate intermediate. nih.govnih.gov This intermediate is not typically isolated but is reacted in situ with a primary or secondary amine. The amine's nucleophilic nitrogen atom attacks the electrophilic carbon of the isothiocyanate group to form the final N-acyl thiourea derivative. nih.govmdpi.com This sequence allows for the modular synthesis of a library of thiourea derivatives by varying the amine component. nih.gov
Thiophene-3-acetic acid and its derivatives are valuable monomers for creating functionalized polythiophenes, which are conducting polymers with applications in electronics and sensors. wikipedia.orgresearchgate.net The phenyl substituent in 2-phenyl-3-thiopheneacetic acid can influence the electronic properties and morphology of the resulting polymer.
Electrochemical polymerization is a powerful technique to synthesize conducting polymer films directly onto an electrode surface. tubitak.gov.tr The process involves the oxidative polymerization of the monomer, 2-phenyl-3-thiopheneacetic acid, from a solution containing the monomer and a supporting electrolyte. acs.org
The experimental setup consists of a three-electrode electrochemical cell. The working electrode, where the polymer film grows, can be made of materials like platinum (Pt), gold (Au), or indium tin oxide (ITO) coated glass. A reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., a platinum wire) complete the circuit. The polymerization is carried out in an organic solvent, such as acetonitrile or nitrobenzene, containing a supporting electrolyte like tetrabutylammonium (B224687) tetrafluoroborate (B81430) (TBATFB) or lithium perchlorate (B79767) (LiClO₄) to ensure conductivity. tubitak.gov.tracs.org
The polymerization is typically initiated and sustained by applying a potential, often through cyclic voltammetry (CV). tubitak.gov.tr During a CV scan, the potential is swept to a value sufficient to oxidize the monomer, creating radical cations. These radical cations then couple, eliminating protons and forming dimers, trimers, and eventually the polymer chain, which precipitates onto the electrode surface as a doped, conductive film. sioc-journal.cn The properties and morphology of the resulting poly(2-phenyl-3-thiopheneacetic acid) film can be controlled by adjusting parameters such as the monomer concentration, solvent, electrolyte, and electrochemical conditions (e.g., scan rate, potential range, number of cycles). acs.org
| Parameter | Description | Example | Reference |
|---|---|---|---|
| Monomer | The thiophene derivative to be polymerized. | 3-Thiopheneacetic acid | acs.org |
| Solvent | Medium for the reaction, must dissolve monomer and electrolyte. | Nitrobenzene, Acetonitrile | tubitak.gov.tracs.org |
| Supporting Electrolyte | Provides ionic conductivity to the solution. | Tetrabutylammonium tetrafluoroborate (TBATFB) | tubitak.gov.tr |
| Working Electrode | Conductive surface where polymerization occurs. | Platinum (Pt), Indium Tin Oxide (ITO) | tubitak.gov.tracs.org |
| Technique | Electrochemical method used to drive the polymerization. | Cyclic Voltammetry (CV), Potentiostatic | tubitak.gov.tr |
Polymerization Routes to Conjugated Poly(phenylthiopheneacetic acid)s
Chemical Oxidative Polymerization Pathways
Chemical oxidative polymerization typically involves the use of an oxidizing agent, most commonly ferric chloride (FeCl₃), to initiate the coupling of monomer units. researchgate.netacs.org The generally accepted mechanism proceeds through the formation of a radical cation on the thiophene ring, which then attacks a neutral monomer to form a dimer. This process continues, leading to the growth of the polymer chain. google.comresearchgate.net
However, the electronic properties of the substituents on the thiophene ring play a critical role in the feasibility of this reaction. Electron-donating groups tend to stabilize the radical cation intermediate, thus facilitating polymerization. Conversely, electron-withdrawing groups destabilize this intermediate, making the monomer more difficult to oxidize and polymerize. nih.gov
The carboxylic acid group of the acetic acid moiety at the 3-position of the target monomer is strongly electron-withdrawing. This characteristic significantly increases the oxidation potential of the thiophene ring, making it resistant to polymerization under standard oxidative conditions. researchgate.net Research on the closely related 3-Thiopheneacetic acid has shown that it is not amenable to direct electropolymerization, a process that also relies on the oxidation of the monomer. researchgate.net This suggests that chemical oxidative polymerization would likely face similar difficulties. To overcome this, the carboxylic acid group would likely require protection as an ester to reduce its electron-withdrawing effect and allow polymerization to proceed. researchgate.net
The influence of the 2-phenyl substituent is more complex. While aryl groups can participate in the electronic structure of the polymer, their steric bulk can also hinder the coupling of monomer units, potentially leading to lower molecular weight polymers or inhibiting polymerization altogether.
Due to these significant electronic and steric challenges, there is a lack of specific research data on the successful chemical oxidative polymerization of 3-Thiopheneacetic acid, 2-phenyl- . The following table summarizes the general findings for related compounds, highlighting the expected difficulties for the target monomer.
| Monomer | Substituent Effect | Impact on Oxidative Polymerization | Reference |
| 3-Alkylthiophenes | Electron-donating alkyl group | Generally polymerize well with FeCl₃ | acs.org |
| 3-Thiopheneacetic acid | Electron-withdrawing carboxylic acid group | Difficult to polymerize directly | researchgate.net |
| Thiophenes with bulky substituents | Steric hindrance | Can lead to lower molecular weight or inhibit polymerization | N/A |
Given the available information, it is reasonable to conclude that the direct chemical oxidative polymerization of 3-Thiopheneacetic acid, 2-phenyl- is an unfavorable process. Successful synthesis of a polymer from this monomer would likely necessitate a multi-step approach involving the protection of the carboxylic acid group prior to polymerization and subsequent deprotection.
Advanced Spectroscopic and Analytical Characterization of 3 Thiopheneacetic Acid, 2 Phenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the unambiguous determination of the molecular structure of 3-Thiopheneacetic acid, 2-phenyl-. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional correlation techniques, a complete picture of the proton and carbon framework can be assembled.
High-Resolution ¹H NMR for Proton Environments and Coupling Patterns
The ¹H NMR spectrum of 3-Thiopheneacetic acid, 2-phenyl- provides critical information regarding the number of different types of protons and their neighboring environments. The spectrum is characterized by distinct signals corresponding to the protons of the phenyl ring, the thiophene (B33073) ring, and the acetic acid moiety.
The protons of the phenyl group typically appear as a multiplet in the aromatic region, generally between δ 7.2 and 7.4 ppm. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the thiopheneacetic acid substituent. The protons on the thiophene ring also resonate in the aromatic region, with their specific chemical shifts being dependent on their position relative to the sulfur atom and the phenyl and acetic acid substituents. The methylene (B1212753) protons (CH₂) of the acetic acid group typically present as a singlet around δ 3.6 ppm, though this can vary slightly based on the solvent and concentration. The acidic proton of the carboxylic acid group is often observed as a broad singlet at a downfield chemical shift, which can be concentration-dependent and may exchange with deuterium (B1214612) in deuterated solvents like D₂O.
Table 1: Representative ¹H NMR Spectral Data for Phenylacetic Acid Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) and Multiplicity |
| 2-Phenylacetic acid | CDCl₃ | 7.24-7.36 (m, 5H), 3.64 (s, 2H) rsc.org |
| 2-(p-tolyl)acetic acid | CDCl₃ | 7.12-7.17 (m, 4H), 3.60 (s, 2H), 2.32 (s, 3H) rsc.org |
| 2-(4-bromophenyl)acetic acid | CDCl₃ | 7.46 (d, J = 8.39 Hz, 2H), 7.16 (d, J = 8.39 Hz, 2H), 3.60 (s, 2H) rsc.org |
| 2-(3-bromophenyl)acetic acid | CDCl₃ | 7.40-7.44 (m, 2H), 7.18-7.20 (m, 2H), 3.61 (s, 2H), 10.95 (brs, 1H) rsc.org |
| 2-Thiopheneacetic acid | - | Data for the 2-phenyl substituted derivative is not explicitly available in the search results. However, data for the parent compound is available. chemicalbook.com |
| 3-Thiopheneacetic acid | - | Data for the 2-phenyl substituted derivative is not explicitly available in the search results. However, data for the parent compound is available. chemicalbook.comnih.gov |
This table presents data for related compounds to provide a comparative context for the expected chemical shifts in 3-Thiopheneacetic acid, 2-phenyl-.
¹³C NMR for Carbon Skeleton Connectivity and Substituent Effects
The ¹³C NMR spectrum complements the ¹H NMR data by providing a map of the carbon framework of 3-Thiopheneacetic acid, 2-phenyl-. Each unique carbon atom in the molecule gives rise to a distinct signal.
The carbonyl carbon of the carboxylic acid is the most deshielded, typically appearing in the range of δ 177-178 ppm. The carbons of the phenyl ring and the thiophene ring resonate in the aromatic region, generally between δ 125 and 140 ppm. The specific chemical shifts are influenced by the substitution pattern, with carbons directly attached to the other ring or the acetic acid group showing distinct shifts. The methylene carbon of the acetic acid moiety typically appears around δ 41 ppm.
Table 2: Representative ¹³C NMR Spectral Data for Phenylacetic Acid and Thiophene Derivatives
| Compound | Solvent | Chemical Shift (δ ppm) |
| 2-Phenylacetic acid | CDCl₃ | 177.88, 133.18, 129.34, 128.61, 127.33, 41.01 rsc.org |
| 2-(p-tolyl)acetic acid | CDCl₃ | 178.21, 136.90, 130.15, 129.25, 129.13, 40.58, 21.00 rsc.org |
| 2-(4-bromophenyl)acetic acid | CDCl₃ | 177.07, 132.11, 131.71, 131.06, 121.43, 40.34 rsc.org |
| 2-Thiopheneacetic acid, 2-methylphenyl ester | - | While not the target compound, this derivative provides some insight into the expected carbon shifts. spectrabase.com |
This table showcases data for related structures to infer the expected chemical shifts for 3-Thiopheneacetic acid, 2-phenyl-.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are indispensable. science.govyoutube.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For 3-Thiopheneacetic acid, 2-phenyl-, COSY would show correlations between adjacent protons on the phenyl and thiophene rings, helping to establish their substitution patterns. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edunih.gov This allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. For example, the methylene proton signal would correlate with the methylene carbon signal. sdsu.edu
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR)
FTIR spectroscopy provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding.
Characteristic Absorption Bands for Functional Groups
The FTIR spectrum of 3-Thiopheneacetic acid, 2-phenyl- exhibits characteristic absorption bands that confirm the presence of its key functional groups. upi.edu
O-H Stretch : A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.
C=O Stretch : A strong, sharp absorption band corresponding to the carbonyl stretching vibration of the carboxylic acid is expected around 1700 cm⁻¹. The exact position can be influenced by the extent of hydrogen bonding.
C-O Stretch : The stretching vibration of the C-O single bond in the carboxylic acid will likely appear in the 1210-1320 cm⁻¹ region.
Aromatic C-H Stretch : Absorption bands for the aromatic C-H stretching vibrations of the phenyl and thiophene rings are expected just above 3000 cm⁻¹.
Aromatic C=C Stretch : The stretching vibrations of the carbon-carbon double bonds within the phenyl and thiophene rings typically give rise to several bands in the 1450-1600 cm⁻¹ region. nih.gov
C-S Stretch : The C-S stretching vibration of the thiophene ring may be observed as a weaker band in the fingerprint region.
Table 3: General FTIR Absorption Ranges for Key Functional Groups
| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 (broad) |
| Carbonyl | C=O Stretch | ~1700 (strong, sharp) |
| Carboxylic Acid | C-O Stretch | 1210 - 1320 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
Analysis of Hydrogen Bonding Networks in Solid State
In the solid state, carboxylic acids like 3-Thiopheneacetic acid, 2-phenyl- typically form dimeric structures through intermolecular hydrogen bonds between their carboxylic acid groups. This strong hydrogen bonding significantly influences the FTIR spectrum. nih.govmjcce.org.mk
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For 3-Thiopheneacetic acid, 2-phenyl-, the molecular formula is C₁₂H₁₀O₂S, which corresponds to a molecular weight of approximately 218.27 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at an m/z (mass-to-charge ratio) of 218.
The fragmentation of 3-Thiopheneacetic acid, 2-phenyl- is likely to follow patterns observed for other aromatic carboxylic acids and thiophene derivatives. Key fragmentation pathways would involve the loss of the carboxyl group and cleavages within the acetic acid side chain and the phenyl-thiophene core.
Predicted Fragmentation Pattern:
A primary fragmentation pathway for carboxylic acids involves the loss of the carboxyl radical (-COOH), which would result in a fragment ion at m/z 173. Another common fragmentation is the loss of a hydroxyl radical (-OH), leading to an acylium ion at m/z 201. Cleavage of the C-C bond between the thiophene ring and the acetic acid group (α-cleavage) would lead to the formation of a stable tropylium-like cation if the charge is retained on the phenyl-thienyl-methyl fragment, or the loss of a phenyl-thienyl-methyl radical.
To illustrate the expected fragmentation, we can look at the documented mass spectrum of the closely related isomer, 3-Thiopheneacetic acid (C₆H₆O₂S, MW: 142.18 g/mol ). ambeed.comnih.govwikipedia.orgsigmaaldrich.com In its GC-MS analysis, the molecular ion peak is observed at m/z 142. ambeed.com The base peak is often observed at m/z 97, which corresponds to the thiophene-methyl cation [C₅H₅S]⁺, formed by the loss of the carboxyl group. ambeed.com Another significant peak is seen at m/z 45, corresponding to the [COOH]⁺ fragment. nih.gov
Based on this, the predicted major fragments for 3-Thiopheneacetic acid, 2-phenyl- are summarized in the table below.
| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) | Origin |
| Molecular Ion | [C₁₂H₁₀O₂S]⁺• | 218 | Intact Molecule |
| [M - OH]⁺ | [C₁₂H₉OS]⁺ | 201 | Loss of hydroxyl radical |
| [M - COOH]⁺ | [C₁₁H₉S]⁺ | 173 | Loss of carboxyl radical |
| Phenyl-thienyl cation | [C₁₀H₇S]⁺ | 159 | Cleavage of the side chain |
| Thienyl cation | [C₄H₃S]⁺ | 83 | Cleavage of the phenyl group |
| Phenyl cation | [C₆H₅]⁺ | 77 | Cleavage of the thiopheneacetic acid moiety |
| Carboxyl cation | [COOH]⁺ | 45 | Cleavage of the side chain |
This table represents predicted data based on the fragmentation of similar compounds and has not been experimentally confirmed for 3-Thiopheneacetic acid, 2-phenyl-.
Computational and Theoretical Investigations of 3 Thiopheneacetic Acid, 2 Phenyl
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches from a Theoretical Perspective
Quantitative Structure-Activity Relationship (QSAR) modeling represents a sophisticated computational approach to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and their biological activities. ijnrd.org This theoretical framework is pivotal in medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the drug discovery process by prioritizing the synthesis of compounds with the highest potential efficacy. researchgate.netnih.gov For a class of molecules such as thiophene (B33073) derivatives, QSAR studies provide invaluable insights into the key structural attributes that govern their therapeutic effects.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its molecular descriptors. researchgate.netnih.gov These descriptors are numerical representations of the molecule's structural, electronic, and physicochemical properties. The process of developing a QSAR model involves several key steps: the selection of a dataset of compounds with known activities, the calculation of a wide array of molecular descriptors, the development of a mathematical equation that links the descriptors to the activity using statistical methods, and rigorous validation of the model's predictive power. researchgate.netyoutube.com
In the context of thiophene derivatives, QSAR studies have been instrumental in elucidating the structural requirements for various biological activities, including anti-inflammatory and antimicrobial actions. nih.govnih.gov For a compound like 3-Thiopheneacetic acid, 2-phenyl-, a QSAR model would aim to correlate its structural features and those of its analogs with a specific biological response.
A critical aspect of QSAR modeling is the selection of appropriate molecular descriptors. These can be broadly categorized as follows:
Electronic Descriptors: These quantify the electronic aspects of a molecule. For thiophene derivatives, properties such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap (ΔEH-L), and dipole moment have been shown to be significant in modulating their anti-inflammatory activity. nih.govnih.govresearchgate.net For instance, the energy of the LUMO can be indicative of a molecule's ability to accept electrons and interact with biological targets. nih.gov
Hydrophobic Descriptors: These account for the lipophilicity of the compound, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) profile. The partition coefficient (log P) is a classic example of a hydrophobic descriptor. ijnrd.org
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing its connectivity and branching. researchgate.net
The development of the QSAR model itself involves the use of various statistical techniques. Multiple Linear Regression (MLR) is a common method used to generate a linear equation that describes the relationship between the biological activity and the selected descriptors. nih.govnih.gov More advanced methods like Partial Least Squares (PLS) and machine learning algorithms such as Artificial Neural Networks (ANN) are also employed, particularly when dealing with a large number of descriptors or non-linear relationships. ijnrd.orgnih.gov
A hypothetical QSAR model for a series of anti-inflammatory thiophene derivatives might take the following form:
log(1/IC50) = β0 + β1(ELUMO) + β2(Dipole) + β3(log P) + β4(Shape Index)
In this equation, IC50 represents the concentration of the compound required to inhibit a biological process by 50%. The coefficients (β) are determined through the regression analysis and indicate the relative importance of each descriptor.
The predictive ability of a QSAR model is assessed through rigorous validation procedures. Internal validation techniques like leave-one-out cross-validation (Q²) and external validation using a separate test set of compounds (R²pred) are essential to ensure the model's robustness and its ability to accurately predict the activity of new compounds. nih.govnih.gov
The following tables illustrate the types of data that would be utilized and generated in a QSAR study of thiophene derivatives.
Table 1: Representative Molecular Descriptors for a Series of Thiopheneacetic Acid Analogs
| Compound | log P | ELUMO (eV) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Biological Activity (log(1/IC50)) |
| Analog 1 | 2.5 | -1.2 | 3.1 | 220.3 | 4.5 |
| Analog 2 | 2.8 | -1.5 | 3.5 | 234.3 | 4.8 |
| Analog 3 | 2.2 | -1.1 | 2.9 | 218.2 | 4.3 |
| Analog 4 | 3.1 | -1.8 | 3.9 | 248.4 | 5.2 |
| Analog 5 | 2.6 | -1.4 | 3.3 | 226.3 | 4.7 |
Table 2: Statistical Quality of a Hypothetical QSAR Model
| Statistical Parameter | Value | Description |
| n | 25 | Number of compounds in the study |
| R² | 0.92 | Coefficient of determination (goodness of fit) |
| Q² | 0.85 | Cross-validated coefficient of determination (internal predictive ability) |
| R²pred | 0.88 | Predictive R-squared for the external test set |
| F-statistic | 85.6 | Fisher's test value (statistical significance of the model) |
| p-value | < 0.001 | Probability value (significance of the F-statistic) |
These tables showcase the core components of a QSAR study. The ultimate goal of such theoretical investigations is to build a predictive model that can guide the synthesis of new, more potent derivatives of 3-Thiopheneacetic acid, 2-phenyl- for a specific therapeutic application by identifying the optimal combination of electronic, steric, and hydrophobic properties. researchgate.net
In-depth Analysis of 3-Thiopheneacetic acid, 2-phenyl-: A Compound Shrouded in Obscurity
Initial research into the chemical compound "3-Thiopheneacetic acid, 2-phenyl-" reveals a significant lack of specific, publicly available scientific literature and data. While extensive information exists for the related parent compounds, 3-Thiopheneacetic acid and Thiophene-2-acetic acid , the introduction of a phenyl group at the 2-position of the thiophene ring appears to designate a substance that is not widely synthesized, studied, or commercially available.
Consequently, a detailed article focusing solely on the specified applications and research findings for "3-Thiopheneacetic acid, 2-phenyl-" cannot be generated based on the current body of scientific publications. The requested outline, which includes its use as a precursor in complex organic transformations and its role in the development of functional materials, presupposes a level of research and development that is not documented in accessible chemical databases and academic journals.
For context, the parent molecule, 3-Thiopheneacetic acid , is a known organosulfur compound. It serves as a versatile building block in various chemical syntheses. For instance, it is utilized in the preparation of more complex molecules and functional materials, including polymers. Research has been conducted on poly(3-thiopheneacetic acid) (P3TAA) as a hole transporting material in perovskite solar cells, demonstrating its relevance in the field of organic electronics.
Similarly, general classes of thiophene-containing polymers are a cornerstone of modern materials science. These polymers are integral to the development of organic electronics due to their semiconductor properties. They are actively researched for applications in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The electronic and optical properties of these materials can be fine-tuned by modifying the polymer backbone and side chains.
Furthermore, multi-component reactions like the Ugi and Passerini reactions are powerful tools in organic synthesis for creating diverse molecular libraries. These reactions typically involve a carboxylic acid component, and it is conceivable that a derivative like "3-Thiopheneacetic acid, 2-phenyl-" could be used in such a reaction if it were readily available. However, there is no specific literature detailing its use in these reaction systems.
Applications in Advanced Organic Synthesis and Functional Materials Research
Development of Novel Functional Materials
Hybrid and Nanocomposite Materials Synthesis
The synthesis of hybrid and nanocomposite materials represents a significant area of advancement, where polymers derived from thiophene (B33073) acetic acid are utilized to create novel functional materials. Poly(3-thiopheneacetic acid) (PTAA), the parent polymer of the subject compound, is a key example. The carboxylic acid groups along the PTAA polymer chain are crucial, as they enhance adsorption and improve surface contact with other incorporated molecules, such as metal oxides like mesoporous TiO2 and iron oxide (Fe3O4). researchgate.net
Researchers have successfully synthesized PTAA-Fe3O4 nanocomposites, indicating the suitability of PTAA for creating materials that merge the properties of conjugated polymers with magnetic nanoparticles. researchgate.net The presence of the carboxyl group is also instrumental in developing charge-selective and pH-responsive films. researchgate.net Furthermore, electrochemical polymerization methods have been employed to create PTAA nanowires using water-soluble macromolecules as templates. rsc.org These nanowires exhibit good electrochemical responsiveness and distinct surface properties compared to bulk films. rsc.org
The principles demonstrated with PTAA suggest a strong potential for its derivatives. The introduction of a phenyl group at the 2-position of the thiophene ring, as in 2-phenyl-3-thiopheneacetic acid, would be expected to modulate the electronic and steric properties of the resulting polymer, potentially leading to new hybrid materials with tailored optical, electronic, or sensory capabilities.
Fundamental Research in Bio-organic Chemistry and Medicinal Chemistry Design Principles
In the realm of medicinal chemistry, the thiophene ring is a well-established and highly valued scaffold. Its utility stems from its unique electronic properties and its ability to act as a bioisostere for other aromatic systems, such as benzene (B151609).
Exploration of Thiophene as a Privileged Pharmacophore in Drug Design
The thiophene nucleus is recognized as a "privileged pharmacophore" in medicinal chemistry, a term used to describe molecular frameworks that are able to bind to multiple biological targets. nih.govnih.gov This versatility has led to the inclusion of the thiophene moiety in a significant number of commercially available drugs. An analysis of FDA-approved drugs reveals that at least 26 pharmaceuticals incorporate a thiophene ring system, spanning a wide range of therapeutic classes. nih.gov
Thiophene's electron-rich nature and bioisosteric properties enhance its ability to interact with diverse biological receptors. nih.gov Its role is not merely as a passive scaffold; the sulfur heteroatom can engage in specific interactions, and the ring system provides synthetically accessible points for modification to fine-tune pharmacological activity. nih.gov Well-known drugs containing a thiophene ring, such as the anti-inflammatory agents Tinoridine and Tiaprofenic acid, underscore the therapeutic importance of this heterocyclic system. nih.gov
Structure-Activity Relationship (SAR) Studies for Bio-active Thiophene Derivatives (General principles of design, not specific clinical outcomes)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule influence its biological activity. For thiophene derivatives, extensive SAR studies have elucidated key principles for designing bioactive compounds. nih.govrsc.org
The activity of thiophene-based molecules is highly dependent on the nature and position of substituents on the thiophene ring. The presence of functional groups like carboxylic acids, esters, amines, and amides has been frequently linked to anti-inflammatory activity, particularly for the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov
A summary of general SAR principles for different classes of bioactive thiophene derivatives is presented below.
| Thiophene Derivative Class | Key Substituent Effects on Activity | References |
| Thiophene-2-carboxamides | The presence of an amino group can enhance antioxidant and antibacterial potency compared to hydroxyl or methyl groups. The nature of substituents on an attached aryl ring also modulates activity; for instance, a methoxy (B1213986) group can increase antibacterial inhibition. | nih.gov |
| N-acylhydrazones | A hydroxyl group on an associated phenyl ring is often considered essential for anticancer activity. | researchgate.net |
| 2-Amino-thiophenes | For inhibition of the 15-LOX-1 enzyme, a specific substitution pattern was found to be effective: a free amino group at position 2, an amide with an aliphatic chain at position 3, and a phenyl group at position 5. | nih.gov |
| General Anti-inflammatory | The presence of carboxylic acids, esters, amines, and amides is important for biological target recognition and inhibition of COX and LOX enzymes. | nih.gov |
These studies collectively demonstrate that the biological effects of thiophene derivatives can be systematically optimized by modifying the substituents around the core heterocyclic ring.
Design of Analogs for Modulating Biological Pathways (e.g., enzyme inhibition studies at a conceptual level)
The design of analogs to modulate specific biological pathways is a cornerstone of drug discovery. The thiophene scaffold serves as an excellent starting point for creating inhibitors of various enzymes implicated in disease.
One conceptual approach involves pharmacophore modeling. For example, in the design of inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a target in cancer therapy, thiophene carboxamide derivatives have been designed. nih.gov These designs incorporate structural features from known inhibitors like Sorafenib, such as a ureido-like group and specific aryl rings, to maximize binding affinity to the target kinase. nih.gov
Another strategy is fragment-based screening. To develop novel inhibitors for the enzyme 15-lipoxygenase-1 (15-LOX-1), which is involved in inflammation and neurodegeneration, a library of organosulfur fragments, primarily thiophene derivatives, was screened. nih.gov This led to the identification of a 2-amino-3-amido-5-phenyl-thiophene scaffold as a potent inhibitor, demonstrating how building upon a core fragment can lead to highly specific enzyme modulators. nih.gov
The thiophene ring is also present in established drugs that act as enzyme inhibitors. Tiaprofenic acid and Tinoridine inhibit COX enzymes, while Zileuton is an inhibitor of the LOX enzyme, highlighting the successful application of thiophene-based structures in targeting key players in the inflammatory cascade. nih.gov
| Target Enzyme | Conceptual Design Strategy | Thiophene Scaffold Example | References |
| VEGFR-2 | Pharmacophore modeling based on known inhibitors (e.g., Sorafenib). | 2-Amino-thiophene-3-carboxamides designed to mimic key binding features. | nih.gov |
| 15-Lipoxygenase-1 (15-LOX-1) | Substitution Oriented Fragment Screening (SOS) to identify novel inhibitor scaffolds. | 2-Amino-3-amido-5-phenyl-thiophene derivatives. | nih.gov |
| Cyclooxygenase (COX) | Modification of known non-steroidal anti-inflammatory drug (NSAID) structures. | Tiaprofenic acid. | nih.gov |
| Lipoxygenase (LOX) | Design of specific enzyme inhibitors for the inflammatory pathway. | Zileuton. | nih.gov |
Future Research Directions and Emerging Paradigms for 3 Thiopheneacetic Acid, 2 Phenyl
Green Chemistry Approaches for Sustainable Synthesis
The synthesis of thiophene (B33073) derivatives is undergoing a green revolution, moving away from traditional methods that often involve harsh conditions and hazardous materials. nih.govnih.gov Future research will intensify the focus on environmentally benign synthetic routes for 2-phenyl-3-thiopheneacetic acid.
Key areas of development include:
Metal-Free and Metal-Catalyzed Methods: While metal-catalyzed reactions, particularly those using copper, indium, and rhodium, have been instrumental in synthesizing complex thiophenes with high regioselectivity, the push for sustainability is driving the exploration of metal-free alternatives. nih.gov
Multicomponent Reactions (MCRs): MCRs, such as modifications of the Gewald reaction, offer a one-pot synthesis approach that enhances efficiency and reduces waste. nih.gov Devising MCRs for the specific assembly of 2-phenyl-3-thiopheneacetic acid is a promising research avenue.
Solvent-Free and Aqueous Synthesis: Conducting reactions in water or without any solvent at all represents a significant step towards greener synthesis. nih.gov A patent for the synthesis of 2-thiopheneacetic acid highlights a process that avoids highly toxic reagents like sodium cyanide, indicating a shift towards safer and more environmentally friendly industrial production. google.comgoogle.com
Innovative Catalysis: The use of novel catalysts, such as bentonite (B74815) in the synthesis of 2-thiopheneacetic acid, points towards the exploration of readily available and environmentally friendly catalytic systems. chemicalbook.com
| Synthesis Approach | Key Features | Potential for 2-Phenyl-3-Thiopheneacetic Acid |
| Metal-Free Synthesis | Avoids toxic and expensive metal catalysts. | Development of novel, efficient metal-free cyclization strategies. |
| Multicomponent Reactions | One-pot synthesis, high atom economy, reduced waste. | Design of a convergent MCR to assemble the target molecule. |
| Aqueous/Solvent-Free | Reduces volatile organic compounds, safer reaction conditions. | Exploration of water as a solvent for key synthetic steps. |
| Novel Catalysts | Use of sustainable and recyclable catalysts. | Investigation of biocatalysts or earth-abundant metal catalysts. |
Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for optimizing processes, ensuring product quality, and enhancing safety. Advanced spectroscopic techniques are poised to provide unprecedented insights into the synthesis of 2-phenyl-3-thiopheneacetic acid.
Future research will likely involve the application of:
In-situ Spectroscopy: Techniques such as FT-IR, Raman, and NMR spectroscopy allow for the continuous monitoring of reactant consumption and product formation without the need for sampling. This provides a dynamic understanding of the reaction kinetics and mechanism.
Process Analytical Technology (PAT): Integrating real-time spectroscopic monitoring into the synthesis process enables better control over critical process parameters, leading to improved yield and purity.
Mass Spectrometry: Electrospray ionization mass spectrometry can be used to identify intermediates and byproducts, offering a detailed picture of the reaction pathway. tsijournals.com
Machine Learning and Artificial Intelligence in Compound Design and Property Prediction
Machine learning (ML) and artificial intelligence (AI) are rapidly transforming chemical research. These computational tools can accelerate the discovery and development of new molecules by predicting their properties and suggesting optimal synthetic routes. nih.gov
For 2-phenyl-3-thiopheneacetic acid and its derivatives, ML and AI can be leveraged for:
Predictive Modeling: ML models, such as Light Gradient Boosting Machine (LightGBM), have shown remarkable accuracy in predicting the physicochemical properties of thiophene derivatives. bohrium.comresearchgate.net This can be extended to predict the biological activity, toxicity, and other key parameters of novel 2-phenyl-3-thiopheneacetic acid analogs.
Virtual Screening: Computer-aided drug design and virtual screening can efficiently identify promising derivatives with desired biological activities, saving significant time and resources in the drug discovery process. nih.gov
De Novo Design: AI algorithms can generate novel molecular structures with optimized properties, opening up new avenues for the design of next-generation compounds based on the 2-phenyl-3-thiopheneacetic acid scaffold.
A recent study demonstrated the use of ML and deep learning models to predict the high-pressure density of various thiophene derivatives, highlighting the potential of these methods for understanding material properties under extreme conditions. bohrium.comresearchgate.net
Exploration of New Catalytic Applications
While 2-phenyl-3-thiopheneacetic acid is often considered as a building block, its inherent chemical structure may lend itself to catalytic applications. The thiophene ring and the carboxylic acid functional group could potentially participate in or influence catalytic cycles.
Future research could explore:
Organocatalysis: The acidic proton and the sulfur atom in the thiophene ring could act as catalytic sites in various organic transformations.
Ligand Development: The molecule could be modified to act as a ligand for transition metal catalysts, influencing their reactivity and selectivity. The synthesis of thiophene derivatives often involves metal catalysts, and understanding the interaction between the product and the catalyst could lead to the discovery of new catalytic systems. nih.gov
Photocatalysis: Thiophene-containing materials are known for their photoluminescent properties, suggesting that derivatives of 2-phenyl-3-thiopheneacetic acid could be explored as photocatalysts. nih.gov
Integration into Supramolecular Chemistry and Self-Assembly Systems
The ability of molecules to spontaneously organize into well-defined structures through non-covalent interactions is the foundation of supramolecular chemistry. Thiophene derivatives are known to form interesting self-assembled structures with unique optical and electronic properties. nih.govuh.edu
Future research on 2-phenyl-3-thiopheneacetic acid in this area could focus on:
Crystal Engineering: The interplay of hydrogen bonds, chalcogen bonds, and other noncovalent interactions can be used to control the packing of molecules in the crystalline state, leading to materials with desired properties. acs.orgnih.gov
Nanostructure Formation: The self-assembly of 2-phenyl-3-thiopheneacetic acid derivatives could lead to the formation of nanoparticles, nanowires, or two-dimensional crystals with applications in organic electronics and sensor technology. uh.edu The morphology of these assemblies can be influenced by factors such as the solvent and pH. nih.gov
Host-Guest Chemistry: The molecule could be incorporated into larger host-guest systems, such as those based on pillararenes, to create novel functional materials with applications in areas like white-light emission. nih.gov
The relationship between the chemical structure of thiophene-based molecules and their self-assembled microstructures is an active area of research, with the torsion angle of the thiophene linking group playing a crucial role. rsc.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-thiopheneacetic acid derivatives, and how can purity be ensured for experimental reproducibility?
- Methodology : The synthesis of thiopheneacetic acid derivatives often involves Friedel-Crafts acylation followed by carbonyl reduction. For example, 2-thienylacetic acid is synthesized via thiophene and oxalyl chloride under Friedel-Crafts conditions . Purification typically includes repeated distillation under reduced pressure, with purity confirmed by gas-liquid chromatography (GLC) using flame ionization detection (FID). Purity thresholds >99.97% are achievable through these methods, as validated by chromatographic retention times and peak area analysis .
Q. What experimental techniques are recommended for characterizing thermodynamic properties like enthalpies of formation?
- Methodology : Combustion calorimetry (rotating-bomb calorimeter) and Calvet microcalorimetry are standard for measuring enthalpies of combustion and vaporization. For 3-thiopheneacetic acid methyl ester, experimental gas-phase enthalpies of formation (∆fH°m(g)) are derived using the equation:
where ∆fH°m(cd) is determined via combustion calorimetry and ∆vapHm via correlation gas chromatography. Reported values for 3-thiopheneacetic acid methyl ester include ∆cuo = -26,664.7 J·g⁻¹ (combustion energy) and ∆fH°m(g) = -297.1 kJ·mol⁻¹ .
Q. How does the thermodynamic stability of 3-thiopheneacetic acid compare to its 2-isomer?
- Key Findings : Experimental and computational studies (G3-level ab initio calculations) confirm that 3-thiopheneacetic acid is thermodynamically more stable than the 2-isomer. The gas-phase enthalpy of formation (∆fH°m(g)) for the 3-isomer is -297.1 kJ·mol⁻¹ versus -298.1 kJ·mol⁻¹ for the 2-isomer. This stability arises from electronic and steric factors, including optimized bond angles in the thiophene ring (e.g., C-S-C bond angle = 91.5° in the 3-isomer) .
Advanced Research Questions
Q. How can discrepancies between experimental and computational thermochemical data be resolved?
- Methodology : Use dual computational approaches (atomization and isodesmic reactions) to validate experimental results. For example, G3-level calculations for 3-thiopheneacetic acid methyl ester show a ∆fH°m(g) of -297.1 kJ·mol⁻¹ experimentally versus -296.8 kJ·mol⁻¹ computationally, with deviations <1%. Discrepancies >2% require re-evaluation of basis sets (e.g., upgrading from 6-31G to 6-311+G(3df,2p)) or experimental calibration using benzoic acid standards .
Q. What computational strategies are optimal for modeling molecular and electronic structures of thiophene derivatives?
- Methodology : Perform geometry optimizations at the MP2/6-31G(3df,2p) level to predict bond distances (e.g., C-C bond = 1.437 Å in 3-thiopheneacetic acid) and electronic properties. For accurate thermochemical data, combine G3 composite methods with isodesmic reaction schemes to minimize systematic errors .
Q. How can combustion calorimetry parameters be optimized for volatile thiophene derivatives?
- Protocol : Use a rotating-bomb calorimeter with nitrogen carrier gas (3 psi pressure) to stabilize combustion. Calibrate energy equivalents using benzoic acid (∆cuo = -26,434 J·g⁻¹) and maintain adiabatic conditions (±0.0001 K precision). For volatile samples, pre-saturate the bomb with nitrogen to prevent incomplete combustion .
Q. What role does 3-thiopheneacetic acid play in conductive polymer synthesis, and how does doping affect material properties?
- Applications : 3-Thiopheneacetic acid acts as a dopant for polyaniline (PANI) nanofibers, enhancing solubility in organic solvents (e.g., acetonitrile) and electrical conductivity (up to 10⁻² S·cm⁻¹). Electrochemical polymerization in dry acetonitrile produces stable films with applications in biosensors, as the –COOH group enables covalent immobilization of biomolecules .
Q. How can degradation or side-reactions of 3-thiopheneacetic acid be mitigated during long-term storage or high-temperature experiments?
- Mitigation Strategies : Store under inert gas (argon) at -20°C to prevent oxidation. For high-temperature studies (e.g., Knudsen effusion), use low-pressure conditions (<10⁻³ Torr) and monitor vapor-phase stability via mass spectrometry. Degradation products (e.g., thiophene radicals) can be quenched with radical scavengers like TEMPO .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
